Pseudopterosin E

Description

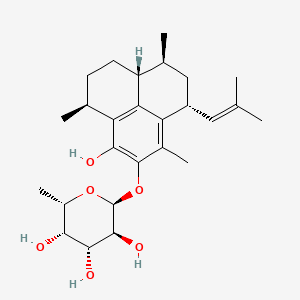

Structure

3D Structure

Properties

CAS No. |

121011-80-1 |

|---|---|

Molecular Formula |

C26H38O6 |

Molecular Weight |

446.58 |

IUPAC Name |

alpha-L-Galactopyranoside, (1S,3R,7S,9aR)-2,3,7,8,9,9a-hexahydro-6-hydroxy-1,4,7-trimethyl-3-(2-methyl-1-propen-1-yl)-1H-phenalen-5-yl 6-deoxy- |

InChI |

InChI=1S/C26H38O6/c1-11(2)9-16-10-13(4)17-8-7-12(3)18-20(17)19(16)14(5)25(22(18)28)32-26-24(30)23(29)21(27)15(6)31-26/h9,12-13,15-17,21,23-24,26-30H,7-8,10H2,1-6H3/t12-,13-,15-,16-,17+,21+,23+,24-,26-/m0/s1 |

InChI Key |

LIAAPIYLHKRUNZ-BRPLUSLASA-N |

SMILES |

O[C@@H]([C@@H]([C@@H]([C@H](C)O1)O)O)[C@@H]1OC2=C(C)C3=C4[C@]([C@@H](C)C[C@@H]3/C=C(C)\C)([H])CC[C@H](C)C4=C2O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Pseudopterosin E |

Origin of Product |

United States |

Biosynthesis and Ecological Context of Pseudopterosin E

Source Organisms and Biogeographical Distribution

Pseudopterosins are naturally occurring compounds isolated from the sea whip Pseudopterogorgia elisabethae, a gorgonian soft coral. nih.govmdpi.com This octocoral is found in the Caribbean Sea, with notable populations in the Bahamas and off the coast of Colombia. nih.govmdpi.comnih.gov The production of pseudopterosins is not solely the work of the coral itself but involves a symbiotic relationship. While the coral animal is the source from which these compounds are extracted, key biosynthetic steps are carried out by its associated symbionts. nih.gov

P. elisabethae hosts dinoflagellate symbionts of the genus Symbiodinium. nih.gov These microscopic algae reside within the coral's tissues and play a crucial role in the synthesis of the pseudopterosin compounds. nih.gov The concentration and specific types of pseudopterosin derivatives can vary depending on the geographical location of the P. elisabethae collection. nih.gov For instance, different congeners of pseudopterosins have been identified in collections from the Florida Keys and Sweetings Cay, Bahamas. nih.govresearchgate.net

Research has confirmed that the biosynthesis of pseudopterosins occurs within the dinoflagellate symbiont, Symbiodinium sp. nih.gov Studies involving purified symbionts have shown that they contain physiologically significant levels of pseudopterosins A, B, C, and D. nih.gov

Biosynthetic experiments using radiolabeled precursors in photosynthesizing symbiont isolates have provided direct evidence for their role. nih.gov When supplied with 14C-labeled inorganic carbon and tritiated geranylgeranyl diphosphate (B83284), the Symbiodinium cells produced radiochemically pure pseudopterosins A through D, as well as the initial committed intermediate, elisabethatriene (B1243429). nih.gov This indicates that the algal symbiont houses the necessary enzymatic machinery for the core synthesis of the pseudopterosin skeleton. nih.gov

Elucidation of the Biosynthetic Pathway

The pathway to pseudopterosins begins with a common precursor for diterpenes and proceeds through a series of cyclization and modification reactions to form the final glycosylated molecules. nih.govwikipedia.org

The biosynthesis of pseudopterosins starts with the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP) . wikipedia.orgnih.govnih.govnih.gov The initial and committed step in the pathway is the cyclization of GGPP to form the diterpene hydrocarbon elisabethatriene . nih.govnih.govnih.gov This key intermediate possesses the foundational amphilectane carbon skeleton of the pseudopterosins. nih.gov

Following its formation, elisabethatriene undergoes further transformation. nih.govwikipedia.org It is converted to erogorgiaene (B1241737) through dehydrogenation and subsequent spontaneous aromatization. nih.govresearchgate.net Erogorgiaene has been identified in extracts of P. elisabethae and biosynthetic experiments have confirmed its role as an intermediate; feeding studies with labeled erogorgiaene resulted in the production of pseudopterosins A-D. nih.gov Erogorgiaene represents a critical branch point, leading to the formation of both the tricyclic pseudopterosins and the bicyclic seco-pseudopterosins. wikipedia.org From erogorgiaene, a series of oxidation steps and subsequent glycosylation lead to the various pseudopterosin compounds. wikipedia.org Another related intermediate, elisabethatrienol, has also been isolated and is considered a precursor to erogorgiaene. elsevierpure.com

The conversion of the linear precursor GGPP into the complex cyclic structure of elisabethatriene is a critical step governed by a specific enzyme. nih.gov

The enzyme responsible for the cyclization of GGPP to elisabethatriene is elisabethatriene synthase . wikipedia.orgnih.gov This diterpene cyclase has been purified from P. elisabethae and is the first terpene cyclase to be purified to homogeneity from a marine source. nih.govnih.gov

Elisabethatriene synthase catalyzes the transformation of GGPP into the characteristic bicyclic ring system of elisabethatriene in a single step. wikipedia.org The proposed mechanism involves the initial formation of a 10-membered carbon ring followed by a hydride migration to form the final bicyclic structure. wikipedia.org Kinetic studies of the purified enzyme show that its activity and substrate specificity are comparable to diterpene cyclases found in terrestrial plants. nih.gov The enzyme has a molecular weight of approximately 47,000 Da. nih.gov The characterization of elisabethatriene synthase is a significant step toward understanding and potentially harnessing the biotechnological production of pseudopterosins. nih.gov Recent research has also identified multifunctional cytochrome P450 enzymes that catalyze a cascade of reactions following the initial cyclization, producing a nearly mature natural product with a single enzyme. acs.org

Key Enzymatic Steps and Catalytic Mechanisms

Cytochrome P450 Enzymes in Oxidative Cascades

Central to the biosynthesis of the pseudopterosin core structure are cytochrome P450 (CYP) enzymes, which catalyze a series of oxidative reactions. acs.orgnih.govnih.gov These heme-containing monooxygenases are crucial for introducing oxygen atoms into the diterpene backbone, a key step in creating the functionalized aglycone ready for glycosylation. nih.gov

Recent studies have identified a unique class of multifunctional cytochrome P450 enzymes in soft corals that are responsible for an oxidative cascade. acs.orgnih.gov This cascade transforms the initial diterpene hydrocarbon, elisabethatriene, into the dihydroxylated intermediate, 7,8-dihydroxyerogorgiaene, which is the direct precursor to the seco-pseudopterosins. nih.govacs.org This transformation involves an aromatization-dihydroxylation sequence, showcasing the remarkable efficiency of a single enzyme catalyzing multiple, complex steps. acs.org The involvement of CYP450 enzymes highlights a sophisticated evolutionary adaptation in marine organisms for the production of structurally diverse and biologically active secondary metabolites. nih.govcapes.gov.br

Glycosylation Reactions and Sugar Moiety Incorporation

The final and defining step in the biosynthesis of pseudopterosin E is the attachment of a sugar moiety to the diterpene aglycone, a process known as glycosylation. nih.govnih.govnih.gov This reaction is catalyzed by specific glycosyltransferases, which are enzymes that facilitate the transfer of a sugar residue from an activated sugar donor to the aglycone. nih.govyoutube.com In the case of pseudopterosins, the sugar is typically a pentose, such as arabinose or xylose. nih.govresearchgate.netnih.gov

The incorporation of the sugar is critical, as it significantly influences the compound's physical and biological properties. nih.gov The glycosidic bond formation is a highly controlled process, ensuring the correct stereochemistry of the final molecule. nih.govcapes.gov.br While the specific glycosyltransferases involved in this compound biosynthesis are still under investigation, the general mechanism involves the activation of the sugar donor and subsequent nucleophilic attack by a hydroxyl group on the aglycone. youtube.com The promiscuity of some glycosyltransferases suggests the potential for generating novel pseudopterosin analogs through enzymatic glycodiversification. nih.gov

Proposed Biosynthetic Intermediates and Pathways

The biosynthetic pathway leading to this compound is a multi-step process that begins with the cyclization of geranylgeranyl diphosphate (GGPP). nih.govwikipedia.org

Key Proposed Intermediates in Pseudopterosin Biosynthesis:

| Intermediate | Role in Pathway | Reference |

| Geranylgeranyl diphosphate (GGPP) | Initial precursor | wikipedia.orgnih.gov |

| Elisabethatriene | Key intermediate formed by diterpene cyclase | nih.govwikipedia.orgnih.gov |

| Erogorgiaene | Aromatized intermediate | nih.govnih.govresearchgate.net |

| 7,8-dihydroxyerogorgiaene | Dihydroxylated aglycone precursor to seco-pseudopterosins | nih.govnih.gov |

| Seco-pseudopterosin | Key glycosylated intermediate | nih.gov |

| Amphilectosins | Intermediates in the conversion of seco-pseudopterosins to pseudopterosins | acs.org |

Ecological Significance and Role in the Marine Environment

This compound and related compounds play a crucial role in the survival and ecological interactions of Pseudopterogorgia elisabethae. These chemical compounds are not merely byproducts of metabolism but are active agents in mediating the coral's relationship with its environment.

Chemical Defense Against Predation

One of the primary ecological functions of pseudopterosins is to deter predators. The production of these compounds makes the soft coral unpalatable to many potential consumers. This form of chemical defense is a common strategy among sessile marine invertebrates, which cannot physically escape predation. The potent biological activity of pseudopterosins, including their inflammatory properties in vertebrates, likely contributes to this defensive role. researchgate.netnih.gov

Regulation of Microbial Surface Communities (Antifouling Activity)

The surfaces of marine organisms are prime real estate for colonization by microorganisms, a process known as biofouling. Unchecked microbial growth can be detrimental to the host. Pseudopterosins exhibit antifouling properties by regulating the microbial communities on the coral's surface. dntb.gov.ua This activity helps to maintain a healthy surface microbiome and prevent the settlement of potentially harmful organisms.

Modulation of Bacterial Growth (Gram-positive vs. Gram-negative selectivity)

Pseudopterosins have demonstrated selective antibacterial activity. nih.govnih.gov Research has shown that they are particularly effective against Gram-positive bacteria while showing little to no activity against Gram-negative bacteria. researchgate.netnih.govnih.govtu-dortmund.de This selectivity is significant in the marine environment, where the coral is constantly exposed to a diverse array of bacteria.

Antimicrobial Activity of Pseudopterosins:

| Bacterial Type | Activity | Reference |

| Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) | Active | researchgate.netnih.govnih.gov |

| Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) | Inactive | nih.govnih.govmdpi.com |

The mechanism behind this selectivity is attributed to differences in the bacterial cell wall structure. researchgate.nettu-dortmund.descispace.com The outer membrane of Gram-negative bacteria, composed of lipopolysaccharides, acts as a barrier, preventing the compounds from reaching their target. nih.gov In contrast, the more accessible cell wall of Gram-positive bacteria allows the pseudopterosins to interfere with processes like cell wall biosynthesis, leading to bacterial growth inhibition. researchgate.nettu-dortmund.de This targeted antimicrobial action allows the coral to manage its surface microbial community without disrupting the broader microbial ecosystem.

Biological Activities and Molecular Mechanisms

Anti-inflammatory Actions and Cellular Mechanisms

The marine-derived diterpene glycoside, Pseudopterosin E (PsE), along with its structural analogs, exhibits significant anti-inflammatory properties. These compounds are thought to exert their effects by modulating key inflammatory pathways, including the nuclear factor-κB (NF-κB) signaling cascade, interacting with the glucocorticoid receptor, and altering the arachidonic acid cascade.

Pseudopterosins have been shown to be potent inhibitors of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.govresearchgate.net This inhibition is a key mechanism behind their anti-inflammatory effects, observed in various cell types, including monocytic leukemia cells and breast cancer cells. nih.govnih.gov The disruption of NF-κB activation leads to a downstream reduction in the production of several pro-inflammatory molecules. nih.govresearchgate.net

The inhibitory action of pseudopterosins on the NF-κB pathway is achieved by preventing the phosphorylation of key signaling proteins. nih.govnih.gov Specifically, they inhibit the phosphorylation of the p65 subunit of NF-κB and its inhibitory protein, IκB (inhibitor of κB). nih.govnih.govresearchgate.net In an inactive state, NF-κB is held in the cytoplasm by IκB proteins. mdpi.commdpi.com Upon receiving an inflammatory stimulus, IκB is phosphorylated and subsequently degraded, allowing the p65 subunit to move to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.com By blocking the initial phosphorylation of both p65 and IκB, pseudopterosins effectively halt this entire activation cascade. nih.govnih.gov Research in monocytic leukemia cells and triple-negative breast cancer cells demonstrated that pseudopterosins significantly inhibit the phosphorylation of both p65 and IκBα. nih.govresearchgate.net

A direct consequence of inhibiting the NF-κB signaling pathway is the reduced production of pro-inflammatory cytokines. nih.govnih.gov Studies have consistently shown that treatment with pseudopterosins leads to a significant decrease in the secretion of key cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNFα), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.govresearchgate.net For instance, in THP-1 monocytic leukemia cells, pseudopterosins reduced TNFα release by at least 47%, IL-6 release by 50%, and MCP-1 release by 73%. nih.gov Similarly, in MDA-MB-231 breast cancer cells stimulated with lipopolysaccharide (LPS), pseudopterosins caused a significant blockade of cytokine secretion. nih.gov

Table 1: Effect of Pseudopterosins on Pro-inflammatory Cytokine Secretion

| Cell Line | Stimulant | Cytokine | % Reduction | Reference |

|---|---|---|---|---|

| THP-1 | LPS | TNFα | ≥ 47% | nih.gov |

| THP-1 | LPS | IL-6 | 50% | nih.gov |

| THP-1 | LPS | MCP-1 | 73% | nih.gov |

| MDA-MB-231 | TNFα | IL-6 | Up to 18-fold decrease | nih.gov |

Recent studies have uncovered a novel mechanism for pseudopterosins' anti-inflammatory action involving the glucocorticoid receptor alpha (GRα). nih.govnih.govnih.gov Glucocorticoids are potent anti-inflammatory agents that exert their effects by binding to the GR, which then translocates from the cytoplasm to the nucleus to regulate gene expression. frontiersin.orgoncotarget.comnih.gov

Interestingly, pseudopterosins have been found to act as agonists for GRα, inducing its translocation into the nucleus. nih.govnih.gov In MDA-MB-231 breast cancer cells, treatment with pseudopterosins led to a significant 2.5-fold reduction in cytoplasmic GRα fluorescence, indicating its movement into the nucleus. nih.gov This activation of GRα is crucial for the anti-inflammatory effects of pseudopterosins. When the glucocorticoid receptor was knocked down, the ability of pseudopterosins to block cytokine expression was lost. nih.govnih.gov This suggests that pseudopterosins may inhibit NF-κB signaling through a GRα-dependent mechanism. nih.govnih.gov This interaction is significant because GRα is known to physically interact with and suppress the activity of NF-κB, providing a clear link between these two pathways. nih.gov

The anti-inflammatory effects of pseudopterosins are also attributed to their ability to modulate the arachidonic acid (AA) cascade. mdpi.com AA is a fatty acid released from cell membranes that is metabolized into various pro-inflammatory lipid mediators, known as eicosanoids, through the actions of enzymes like phospholipase A2 (PLA2), cyclooxygenases (COX), and lipoxygenases (LOX). mdpi.com

This compound has been shown to inhibit the release of key eicosanoids. nih.gov In vivo experiments demonstrated that PsE dose-dependently inhibited the release of 6-keto-prostaglandin F1alpha and leukotriene C4 in response to zymosan stimulation. nih.gov This suggests that pseudopterosins interfere with the metabolic pathways that produce these inflammatory mediators.

Modulation of Arachidonic Acid Cascade

Reduction of Prostaglandin (B15479496) (PGE2) and Leukotriene (LTC4) Release

This compound (PsE) has demonstrated the ability to modulate key inflammatory pathways by inhibiting the release of eicosanoids, which are signaling molecules involved in inflammation. nih.gov In vivo studies have shown that PsE can suppress the release of prostaglandin E2 (PGE2) and leukotriene C4 (LTC4). nih.govmdpi.com

In a zymosan-induced peritonitis mouse model, PsE dose-dependently inhibited the peritoneal exudate of 6-keto-prostaglandin F1α, a stable metabolite of prostacyclin, and LTC4. nih.gov However, in in-vitro studies using zymosan-stimulated murine peritoneal macrophages, PsE was significantly less effective at inhibiting PGE2 and LTC4 production compared to Pseudopterosin A (PsA). nih.gov This suggests that PsE may require metabolic activation in a biological system to exert its full inhibitory effects on eicosanoid release. mdpi.com The anti-inflammatory effects of pseudopterosins are thought to be mediated by their capacity to inhibit the release of these eicosanoids from inflammatory cells in a manner that is dependent on concentration and dose. nih.gov

| Compound | Model | Effect | IC50 / ED50 |

| This compound (PsE) | Zymosan-induced peritonitis in mice | Inhibition of 6-keto-prostaglandin F1α release | ED50 = 24 mg/kg |

| This compound (PsE) | Zymosan-induced peritonitis in mice | Inhibition of Leukotriene C4 (LTC4) release | ED50 = 24 mg/kg |

| Pseudopterosin A (PsA) | Zymosan-stimulated murine peritoneal macrophages | Inhibition of Prostaglandin E2 (PGE2) production | IC50 = 4 µM |

| Pseudopterosin A (PsA) | Zymosan-stimulated murine peritoneal macrophages | Inhibition of Leukotriene C4 (LTC4) production | IC50 = 1 µM |

Inhibition of Thromboxane (B8750289) B2 and Superoxide (B77818) Anion Generation

Certain pseudopterosins have been shown to inhibit the production of other important mediators of inflammation and oxidative stress. Specifically, Pseudopterosin Q was found to inhibit the generation of thromboxane B2 (TXB2) and superoxide anion (O2−) in lipopolysaccharide (LPS)-activated rat neonatal microglia in vitro. researchgate.netnih.gov The 50% inhibitory concentration (IC50) for TXB2 was 4.7 µM, and for superoxide anion, it was 11.2 µM. researchgate.netnih.gov In contrast, other related compounds, including pseudopterosins P, U, V, W, and X, showed minimal effects on the release of both TXB2 and O2−. nih.gov Another compound, Pseudopterosin R, also demonstrated significant inhibition of TXB2 generation from activated rat brain macrophages with an IC50 of 4.7 µM. vliz.be

Anti-cancer Activities and Molecular Pathways

Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., Triple-Negative Breast Cancer, Pancreatic Ductal Adenocarcinoma, Prostate Cancer)

Pseudopterosins have demonstrated the ability to inhibit the proliferation of various cancer cell lines. In triple-negative breast cancer (TNBC) cells, particularly the MDA-MB-231 line, a mixture of pseudopterosins A-D (PsA-D) was shown to significantly reduce cell proliferation. nih.govresearchgate.netnih.gov For instance, a 15 µM concentration of PsA-D reduced proliferation by 1.9-fold after 24 hours and 1.6-fold after 48 hours compared to the control. nih.gov This anti-proliferative effect appears to be dependent on the glucocorticoid receptor α (GRα), as the effect was significantly diminished when GRα expression was reduced. nih.govnih.gov

In the context of pancreatic ductal adenocarcinoma (PDAC), pseudopterosins have also shown promise. A study utilizing a 3D spheroid co-culture model of PDAC cell lines (PANC-1 or Capan-2) with pancreatic or hepatic stellate cells found that PsA-D could suppress cell growth. nih.govmdpi.comresearchgate.net

Furthermore, pseudopterosins have been investigated for their effects on prostate cancer. semanticscholar.org Pseudopterosin H, for example, has been shown to reduce cell viability in the PC-3 prostate cancer cell line. medcraveonline.commdpi.com While some studies have evaluated the cytotoxic effects of various pseudopterosins against a panel of human cancer cell lines, including PC-3 (prostate), HCT116 (colorectal), and MCF-7 (breast), the activity was generally moderate and non-selective. semanticscholar.org

| Compound/Mixture | Cancer Cell Line | Effect | Key Findings |

| Pseudopterosins A-D (PsA-D) | MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibition of proliferation | 1.9-fold reduction after 24h with 15 µM. nih.gov Effect is dependent on glucocorticoid receptor α. nih.govnih.gov |

| Pseudopterosins A-D (PsA-D) | PANC-1, Capan-2 (Pancreatic Ductal Adenocarcinoma) | Suppression of cell growth | Effective in a 3D co-culture spheroid model. nih.govmdpi.com |

| Pseudopterosin H | PC-3 (Prostate Cancer) | Reduction of cell viability | Demonstrates anti-neoplastic activity. medcraveonline.commdpi.com |

| Various Pseudopterosins | HeLa, PC-3, HCT116, MCF-7 | Moderate, non-selective cytotoxic activity | GI50 values ranged from 5.8 to 83.9 µM. semanticscholar.org |

Induction of Apoptosis

Research indicates that pseudopterosins can induce apoptosis, or programmed cell death, in cancer cells. One study focused on Pseudopterosin H and its effect on the PC-3 prostate cancer cell line. medcraveonline.commedcraveonline.com Treatment with Pseudopterosin H led to a significant increase in the percentage of PC-3 cells undergoing apoptosis. medcraveonline.comresearchgate.net This increase in apoptosis was observed to be moderately dependent on the concentration of Pseudopterosin H. medcraveonline.comresearchgate.net The induction of apoptosis is a key mechanism for the anti-cancer activity of these compounds. medcraveonline.comresearchgate.net

Inhibition of Cancer Cell Invasion

Pseudopterosins have been found to inhibit the invasive capabilities of cancer cells. Specifically, a mixture of pseudopterosins was shown to inhibit the invasion of MDA-MB-231 triple-negative breast cancer (TNBC) 3D tumor spheroids embedded in an extracellular-like matrix. nih.govnih.gov This anti-invasive property is significant as the invasion of surrounding tissues is a critical step in cancer metastasis. nih.gov The mechanism behind this inhibition appears to be linked to the glucocorticoid receptor α (GRα), as knocking down this receptor in the tumor spheroids led to an increased ability of the cells to invade the surrounding matrix. nih.govnih.gov Furthermore, since pseudopterosins can inhibit NF-κB activity, which is linked to increased invasiveness, this pathway is also implicated in their anti-invasive effects. nih.govmdpi.com

Downregulation of Intracellular Reactive Oxygen Species (ROS)

Pseudopterosin H has been shown to downregulate the concentration of intracellular reactive oxygen species (ROS) in PC-3 prostate cancer cells. medcraveonline.commedcraveonline.comresearchgate.net Treatment with Pseudopterosin H decreased the levels of intracellular ROS by approximately 25-39% compared to the negative control. medcraveonline.commedcraveonline.comresearchgate.net This effect was moderately dependent on the treatment concentration. medcraveonline.commedcraveonline.com

Oxidative stress, which results from an imbalance of ROS, can contribute to cancer progression. medcraveonline.com While low to moderate levels of ROS can promote cancer cell proliferation and survival, high levels can be detrimental. nih.govnih.gov The downregulation of ROS by Pseudopterosin H could potentially be due to the compound altering the activity of ROS-generating enzymes, like NADPH oxidase (NOX), or by indirectly inhibiting the activation of pro-inflammatory pathways such as NF-κB. medcraveonline.com

Neuromodulatory and Neuroprotective Effects

Pseudopterosins have demonstrated notable neuroprotective capabilities, particularly in preserving synaptic function under conditions of oxidative stress. nih.gov Studies using the Drosophila melanogaster (fruit fly) larval neuromuscular junction (NMJ), a well-established model for studying synaptic transmission, have shown that oxidative stress induced by hydrogen peroxide (H₂O₂) causes a rapid decline in neuronal activity, leading to a complete loss of neurotransmission. mdpi.comresearchgate.net

In these experimental models, the application of Pseudopterosin A (PsA) was shown to mitigate this neurotoxic effect. nih.govmdpi.com PsA significantly prolonged the duration of synaptic transmission in the presence of the oxidative stressor. mdpi.comresearchgate.net This protective action helps maintain the operational integrity of the synapse, promoting a state of functional tolerance during periods of cellular stress. nih.govmdpi.com

The neuroprotective mechanism of pseudopterosins appears to be more complex than simple antioxidant activity. While compounds like Trolox, a vitamin E analog, protect synapses primarily through direct scavenging of reactive oxygen species, evidence suggests Pseudopterosin A (PsA) operates through a different mechanism. mdpi.com

Comparative studies have shown that although both Trolox and PsA extend synaptic function during oxidative stress, their modes of action are distinct. mdpi.com The data strongly suggest that direct antioxidant scavenging is not the primary mechanism of action for the neuroprotection conferred by pseudopterosins. mdpi.com Instead, the protective effects are thought to arise from the modulation of specific cellular targets that regulate synaptic stability and function. mdpi.com

The proposed site of action for pseudopterosins is at the level of cellular membrane receptors, particularly G protein-coupled receptors (GPCRs). mdpi.comevitachem.com GPCRs are a vast family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, making them critical drug targets. wikipedia.orgyoutube.com

Research indicates that pseudopterosins likely bind to specific receptors to mediate their effects. evitachem.com Radioligand binding studies using Pseudopterosin A (PsA) have shown that it exhibits binding affinity for several human adenosine (B11128) receptor subtypes, including A1, A2A, A2B, and A3, all of which are GPCRs. scienceopen.com Adenosine receptors play crucial roles in modulating neurotransmitter release and neuronal function. mdpi.com The interaction with both A2A and A3 adenosine receptors is of particular interest, as these receptors are involved in regulating inflammatory responses and cellular protection. nih.govics.org One study highlighted that among several analogues, this compound was the most active in binding to the adenosine A1 receptor. griffith.edu.au This suggests that the neuromodulatory and protective effects of pseudopterosins are likely mediated through their interaction with this family of receptors, initiating downstream signaling cascades that stabilize synaptic function. mdpi.comevitachem.com

Antimicrobial Activities

Various pseudopterosin compounds have demonstrated notable and selective antimicrobial activity, primarily targeting Gram-positive bacteria. nih.govcapes.gov.br They have shown effectiveness against clinically relevant pathogens such as Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes, while generally being inactive against Gram-negative bacteria and yeasts. nih.govresearchgate.netcapes.gov.br

The structural variations among different pseudopterosin analogues influence their specific activity. For instance, Pseudopterosins P and Q were found to have potent activity against S. pyogenes, S. aureus, and E. faecalis. researchgate.netmdpi.com Other studies have identified Pseudopterosins G, U, S, and seco-Pseudopterosin K as being among the most active compounds against S. aureus and E. faecalis, with inhibitory concentrations comparable to the antibiotic vancomycin. nih.govmdpi.com This selective bactericidal action against pathogenic Gram-positive bacteria underscores the potential of these marine natural products in developing new antimicrobial agents. mdpi.com

Antimicrobial Activity of Various Pseudopterosins

| Compound | Organism | Measurement | Value (µg/mL) | Value (µM) | Reference |

|---|---|---|---|---|---|

| Pseudopterosin P | Streptococcus pyogenes | MIC | 0.8 | - | mdpi.com |

| Staphylococcus aureus | MIC | 2.0 | - | mdpi.com | |

| Enterococcus faecalis | MIC | 3.5 | - | mdpi.com | |

| Pseudopterosin Q | Streptococcus pyogenes | MIC | 1.0 | - | mdpi.com |

| Staphylococcus aureus | MIC | 2.3 | - | mdpi.com | |

| Enterococcus faecalis | MIC | 3.6 | - | mdpi.com | |

| Pseudopterosin U | Staphylococcus aureus | IC₅₀ | - | 2.9 - 4.5 | nih.gov |

| Enterococcus faecalis | IC₅₀ | - | 3.1 - 3.8 | nih.gov | |

| Pseudopterosin S | Staphylococcus aureus | IC₅₀ | - | 2.9 - 4.5 | nih.gov |

| Pseudopterosin G | Staphylococcus aureus | IC₅₀ | - | 2.9 - 4.5 | nih.gov |

| Enterococcus faecalis | IC₅₀ | - | 3.1 - 3.8 | nih.gov | |

| seco-Pseudopterosin K | Staphylococcus aureus | IC₅₀ | - | 2.9 - 4.5 | nih.gov |

| Enterococcus faecalis | IC₅₀ | - | 3.1 - 3.8 | nih.gov |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half maximal Inhibitory Concentration.

Activity Against Other Pathogens (e.g., Antituberculosis, Antiviral, Antimalarial)

The pseudopterosins as a class of marine natural products have been investigated for a wide range of biological activities, including potential applications against various human pathogens. researchgate.netnih.govnih.govmdpi.commdpi.com While research has explored the antituberculosis, antiviral, and antimalarial properties of several pseudopterosin analogues, specific experimental data for this compound in these areas is limited. The existing findings primarily focus on related compounds within the same family or computational assessments.

Antituberculosis Activity

While several pseudopterosins and their derivatives have been evaluated for activity against Mycobacterium tuberculosis, detailed experimental studies focusing specifically on this compound are not extensively documented in the current scientific literature. mdpi.comnih.gov However, research into related compounds provides context for the potential of this chemical class. For instance, the biosynthetic precursor to pseudopterosins, erogorgiaene (B1241737), has demonstrated activity against both antibiotic-sensitive and multi-drug resistant strains of M. tuberculosis, with reported Minimum Inhibitory Concentrations (MICs) of 32.25 µg/mL and 125.00 µg/mL, respectively. google.com Furthermore, studies on other analogues, such as Pseudopterosin P, have shown significant inhibitory effects on the growth of M. tuberculosis H37Rv. researchgate.net

| Compound | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Erogorgiaene | M. tuberculosis (antibiotic sensitive) | MIC | 32.25 µg/mL | google.com |

| Erogorgiaene | M. tuberculosis (multi-drug resistant) | MIC | 125.00 µg/mL | google.com |

| Pseudopterosin P | M. tuberculosis H37Rv | % Inhibition | 76% at 6.25 µg/mL | researchgate.net |

| Pseudopterosin Q | M. tuberculosis H37Rv | % Inhibition | 37% at 6.25 µg/mL | researchgate.net |

| Pseudopterosin U | M. tuberculosis H37Rv | % Inhibition | 43% at 6.25 µg/mL | researchgate.net |

| Pseudopterosin V | M. tuberculosis H37Rv | % Inhibition | 25% at 6.25 µg/mL | researchgate.net |

Antiviral Activity

The antiviral potential of the pseudopterosin family has been noted in several studies. nih.govacs.org For this compound specifically, its potential antiviral activity has been assessed through computational in silico studies. In one such study investigating potential inhibitors of SARS-CoV-2, this compound was evaluated for its binding affinity to key viral proteins. mdpi.com The research reported a binding affinity (docking score) of -7.8 kcal/mol for this compound against the viral helicase nsp13, a crucial enzyme for viral replication. mdpi.com This computational result suggests that this compound may have the potential to interact with viral targets, though experimental validation is required to confirm any inhibitory activity. Other related compounds, such as Pseudopterosin Q, have been shown to be toxic against Herpes Simplex Virus (HSV-1 and HSV-2). hebmu.edu.cn

| Compound | Virus/Target | Assay Type | Activity/Result | Reference |

|---|---|---|---|---|

| This compound | SARS-CoV-2 nsp13 helicase | In Silico (Molecular Docking) | Binding Affinity: -7.8 kcal/mol | mdpi.com |

| Pseudopterosin Q | Herpes Simplex Virus (HSV-1, HSV-2) | In Vitro Cytotoxicity | Reported as "very toxic" | hebmu.edu.cn |

Antimalarial Activity

Several pseudopterosins have been evaluated for their activity against the malaria parasite, Plasmodium falciparum. researchgate.netnih.gov These studies have identified promising activity in certain analogues, highlighting the potential of the pseudopterosin chemical scaffold. For example, Pseudopterosin V has demonstrated potent in vitro antimalarial activity against chloroquine-resistant strains of P. falciparum, with reported IC₅₀ values of 1 µg/mL and 2.2 µM in different studies. hebmu.edu.cnrsc.org However, specific experimental data on the antimalarial activity of this compound is not available in the reviewed scientific literature.

| Compound | Target Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pseudopterosin V | P. falciparum (chloroquine-resistant) | IC₅₀ | 1 µg/mL | hebmu.edu.cn |

| Pseudopterosin V | P. falciparum (chloroquine-resistant) | IC₅₀ | 2.2 µM | rsc.org |

Structure Activity Relationships Sar and Synthetic Analog Development

Correlation of Chemical Structure with Biological Activity

Structure-activity relationship (SAR) studies are instrumental in identifying the key structural features of a molecule responsible for its biological effects. For pseudopterosins, these studies have focused on the impact of the sugar moiety, the tricyclic core, and the catechol ether on their diverse activities.

The nature and position of the sugar attached to the diterpene aglycone play a critical role in the biological activity of pseudopterosins. researchgate.netmdpi.com Research has shown that variations in the sugar unit and its point of attachment can significantly modulate the anti-inflammatory and antimicrobial properties of these compounds. researchgate.netnih.gov

The position of glycosylation on the terpene skeleton has been shown to affect the inhibitory activity profile. nih.gov For instance, Pseudopterosin G, which is glycosylated at the C-9 position with fucopyranose, exhibits greater cytotoxic activity than Pseudopterosin P, which is glycosylated at the C-10 position with the same sugar. nih.gov

Furthermore, the type of sugar moiety itself is a key determinant of activity. mdpi.comnih.gov Comparative studies have revealed that pseudopterosins with a fucopyranose sugar (like Pseudopterosin P) are more active than those with an arabinopyranose sugar (like Pseudopterosin T). nih.gov This trend is also observed in their acetylated derivatives and seco-pseudopterosin analogs. For example, Pseudopterosin Q, featuring a C-4' mono-acetylated fucose, is more potent than Pseudopterosin U, which has a C-4' mono-acetylated arabinose. nih.gov Similarly, seco-Pseudopterosin K with a non-acetylated fucose is more active than seco-Pseudopterosin J with a mono-acetylated arabinose. nih.gov

The glycosidic moiety of Pseudopterosin A and other related compounds is known to be crucial for their anti-inflammatory activity. researchgate.net While Pseudopterosin A (a C-9 xylose glycoside) is a potent inhibitor of prostaglandin (B15479496) and leukotriene production in macrophages, Pseudopterosin E (a C-10 fucose glycoside) is considerably less effective in this in vitro assay. nih.gov However, both compounds demonstrate significant in vivo anti-inflammatory and analgesic effects. nih.gov

Table 1: Influence of Glycosylation on Pseudopterosin Activity

| Compound | Glycosylation Position | Sugar Moiety | Relative Activity |

|---|---|---|---|

| Pseudopterosin G | C-9 | Fucopyranose | More Active (Cytotoxicity) |

| Pseudopterosin P | C-10 | Fucopyranose | Less Active (Cytotoxicity) |

| Pseudopterosin P | C-10 | Fucopyranose | More Active |

| Pseudopterosin T | C-10 | Arabinopyranose | Less Active |

| Pseudopterosin Q | C-10 | C-4' Mono-acetylated Fucose | More Active |

| Pseudopterosin U | C-10 | C-4' Mono-acetylated Arabinose | Less Active |

| seco-Pseudopterosin K | - | Non-acetylated Fucose | More Active |

| seco-Pseudopterosin J | - | Mono-acetylated Arabinose | Less Active |

| Pseudopterosin A | C-9 | Xylose | Potent (in vitro Eicosanoid Inhibition) |

| This compound | C-10 | Fucose | Less Potent (in vitro Eicosanoid Inhibition) |

The aglycone, or the non-sugar portion of pseudopterosins, consists of a distinctive tricyclic skeleton and a catechol ether moiety, both of which are fundamental to its biological activity. lboro.ac.uk The tricyclic core, based on the rare amphilectane skeleton, provides a rigid framework that is a challenging target for total synthesis. lboro.ac.ukucl.ac.uk This unique structural motif is a key area of investigation in the development of new synthetic methodologies. lboro.ac.uk

The catechol ether moiety, a fully substituted benzene (B151609) ring with two hydroxyl groups, is also a critical feature. lboro.ac.ukgla.ac.uk This part of the molecule is susceptible to oxidation, which can influence the compound's stability and biological activity. lboro.ac.uk The presence and substitution pattern of this catechol system are thought to be important for the anti-inflammatory properties of the pseudopterosins.

The structural features of pseudopterosins contribute to their specific biological activities, including their well-documented anti-inflammatory and antimicrobial effects. researchgate.netmedcraveonline.com

For anti-inflammatory activity, compounds like Pseudopterosin A and E have been shown to prevent the biosynthesis of eicosanoids, which are key mediators of inflammation. nih.gov They achieve this by inhibiting phospholipase A2 (PLA2), 5-lipoxygenase (5-LO), and cyclooxygenase (COX), as well as preventing the degranulation of leukocytes. nih.gov The anti-inflammatory potency of pseudopterosins is significant, with some natural and synthetic analogs showing activity comparable to or exceeding that of indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID). ucl.ac.ukucl.ac.ukresearchgate.net

In terms of antimicrobial properties, several pseudopterosins have demonstrated excellent and selective activity against Gram-positive bacteria such as Streptococcus pyogenes, Staphylococcus aureus, and Enterococcus faecalis. nih.gov The majority of tested compounds show selective activity against these bacteria, with compounds like Pseudopterosin U, Q, S, seco-Pseudopterosin K, and G being particularly potent against S. aureus. nih.gov

Synthetic Strategies for this compound Aglycones and Analogs

The complex and unique structure of pseudopterosins has made them an attractive and challenging target for synthetic chemists. lboro.ac.uk The total synthesis of these natural products and their analogs not only provides access to larger quantities for biological testing but also allows for the creation of novel derivatives with potentially improved properties.

Numerous research groups have undertaken the total synthesis of pseudopterosin aglycones and the parent glycosides. gla.ac.ukrsc.orgresearchgate.netrsc.org These synthetic endeavors have led to the development of innovative chemical reactions and strategies.

Early total syntheses, such as those by Broka and Corey, established foundational routes to the pseudopterosin framework, often starting from readily available chiral precursors like terpenes. rsc.orgresearchgate.net Corey's syntheses, for example, utilized intramolecular aldol (B89426) reactions and other key cyclization steps to construct the tricyclic core. researchgate.net Over the years, these initial approaches have been refined and new, more efficient syntheses have been developed, some reducing the number of steps significantly. researchgate.net

A notable and powerful strategy employed in the synthesis of the pseudopterosin core is the intramolecular Diels-Alder (IMDA) reaction. ucl.ac.ukucl.ac.ukthieme-connect.com This reaction allows for the formation of the fused A and B rings of the tricyclic system in a single, stereocontrolled step. ucl.ac.uk The general approach involves constructing a triene precursor that, upon heating or catalysis, undergoes an intramolecular [4+2] cycloaddition to form the bicyclic core of the molecule. ucl.ac.ukresearchgate.net

Several research efforts have explored the use of IMDA reactions in their synthetic routes. ucl.ac.ukresearchgate.netthieme-connect.comescholarship.org For example, one retrosynthesis plan envisioned an IMDA reaction of a specific triene to create the A and B rings of the tricyclic core. ucl.ac.uk Subsequent chemical transformations, including dihydroxylation and aromatization, would then lead to the fully substituted aromatic ring characteristic of the natural product. ucl.ac.uk Another approach utilized an intramolecular aryne Diels-Alder cycloaddition, which represented an early example of such a reaction with a non-aromatic partner. rsc.org The efficiency of the IMDA reaction makes it a valuable tool in the concise synthesis of the complex pseudopterosin skeleton. thieme-connect.comescholarship.org

Semi-synthetic Derivatization

Semi-synthetic modification of naturally occurring pseudopterosins offers a more direct route to novel derivatives. This approach leverages the readily available natural product scaffold to explore the impact of structural modifications on biological activity.

Researchers have created a variety of semi-synthetic derivatives by modifying the functional groups on the pseudopterosin skeleton. For example, the pseudopterosin G-J aglycone has been used as a starting material to synthesize mono-pentyl and mono-methyl ethers. mdpi.com Further modifications of the free phenol (B47542) group in these ethers have led to the creation of di-methyl ethers, triflates, and carbamates. mdpi.com Another strategy involves the oxidation of the pseudopterosin G-J aglycone followed by condensation with ethylenediamine (B42938) to produce pseudopteroquinoxalines. mdpi.com These semi-synthetic efforts have generated a library of compounds for evaluating structure-activity relationships, particularly in the context of antimicrobial activity. mdpi.com

Preparation of Simplified Pseudopterosin Analogs

Recognizing the synthetic complexity of the natural pseudopterosin structure, considerable effort has been directed towards the design and synthesis of simplified analogs. researchgate.netuni-koeln.de The goal is to identify the minimal structural components, or pharmacophore, required for biological activity. researchgate.net This approach can lead to the development of more accessible compounds with retained or even improved therapeutic properties. researchgate.netuni-koeln.de

Studies have shown that greatly simplified structural analogs can maintain several of the important bioactivities of the natural products with comparable efficacy. researchgate.net Synthetic strategies have focused on creating analogs with variations in the substitution pattern of the aromatic ring and different sugar moieties. researchgate.net For instance, simplified mimics have been prepared through the acid-catalyzed reaction of 2,6-dimethoxyphenol (B48157) with 2-methyl-3-buten-2-ol (B93329) to yield mono-, di-, and tri-prenylated derivatives. mdpi.com Subsequent glycosylation of these phenolic compounds provides access to a range of simplified analogs. mdpi.com The biological evaluation of these simplified structures has provided valuable insights into the SAR of pseudopterosins, indicating that the complex tricyclic core may not be strictly necessary for all of its biological effects. researchgate.net

Development of Seco-Pseudopterosins and Other Derivatives

Seco-pseudopterosins are a class of related natural products that feature an open-chain, or "cleaved," version of the pseudopterosin tricyclic system. lboro.ac.uk These compounds are considered putative biosynthetic precursors to the pseudopterosins and have also demonstrated significant biological activities, including anti-inflammatory properties. lboro.ac.uksemanticscholar.orgmdpi.com

The synthesis of seco-pseudopterosins is of interest for both biosynthetic studies and the exploration of novel biological activities associated with their open-chain structure. lboro.ac.uk Synthetic approaches to seco-pseudopterosin aglycons have utilized similar key reactions as those for the parent pseudopterosins, such as asymmetric allylation and anionic oxy-Cope rearrangement. lboro.ac.uk The development of synthetic routes to seco-pseudopterosins allows for the creation of derivatives that are not found in nature. google.com For example, synthetic derivatives of naturally occurring seco-pseudopterosins can be prepared by modifying the sugar moiety or the side chain. google.com These efforts contribute to a deeper understanding of the SAR of this class of marine natural products and their potential as therapeutic agents. ontosight.ai

Methodological Approaches in Pseudopterosin E Research

Isolation and Purification Techniques

The journey of Pseudopterosin E from its natural source to a purified compound for research involves meticulous extraction and purification steps.

This compound is naturally found in and isolated from the Caribbean soft coral Antillogorgia elisabethae (previously known as Pseudopterogorgia elisabethae). nih.govresearchgate.netbac-lac.gc.ca The initial step in obtaining pseudopterosins involves the collection and subsequent extraction from this marine gorgonian. The process typically begins with the extraction of the minced or pulverized coral tissue using organic solvents such as methanol (B129727) or a mixture of solvents. mdpi.comacs.org For instance, a common procedure involves extracting the dried and powdered coral with methanol. mdpi.com Some methods have explored ternary solvent systems to optimize extraction yields.

It is noteworthy that the production of pseudopterosins has been linked to symbiotic microorganisms, specifically dinoflagellates of the genus Symbiodinium, that reside within the coral tissues. google.com This has led to research exploring the isolation of these compounds from the symbionts themselves, which could offer a more sustainable, non-animal-derived source. google.com

Following the initial extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of other metabolites present in the crude extract.

Silica (B1680970) Gel Chromatography : This is a widely used method for the initial fractionation of the extract. fujifilm.com Silica gel, a porous form of silicon dioxide, serves as the stationary phase. fujifilm.com The separation is based on the differential adsorption of the compounds to the silica gel, with elution using a solvent gradient of increasing polarity. Less polar compounds elute first, followed by more polar compounds like the glycosylated pseudopterosins.

High-Performance Liquid Chromatography (HPLC) : For finer purification, HPLC is indispensable. This technique utilizes high pressure to pass the solvent through a column packed with a stationary phase, leading to high-resolution separations.

Reversed-Phase HPLC : A common mode of HPLC used for pseudopterosin purification is reversed-phase chromatography. wikipedia.org In this method, the stationary phase is non-polar (e.g., C18 or ODS - octadecylsilane), and the mobile phase is polar. fujifilm.comwikipedia.orggoogle.com Hydrophobic compounds are retained longer on the column. wikipedia.org This technique is particularly effective in separating the various pseudopterosin analogues from one another. nih.gov Non-porous reversed-phase columns have been shown to improve the recovery of certain proteins and may offer advantages in separating complex mixtures. nih.gov

The combination of these chromatographic methods allows for the isolation of this compound with a high degree of purity, which is essential for accurate biological activity assessment.

To achieve exceptionally high purity, membrane filtration techniques such as microfiltration (MF) and ultrafiltration (UF) can be integrated into the purification process. google.combenchchem.com

Microfiltration (MF) : This process uses membranes with pore sizes typically ranging from 0.1 to 10 micrometers. waterandwastewater.com It is effective for removing larger particles, bacteria, and high molecular weight compounds from the extract, serving as a clarification step. gmmpfaudler.com

Ultrafiltration (UF) : UF employs membranes with smaller pore sizes, generally between 0.01 and 0.1 micrometers, allowing for the separation of molecules based on size and weight. waterandwastewater.commdpi.com It can retain macromolecules while allowing smaller molecules like salts and water to pass through. gmmpfaudler.com A patented method describes using a 1000 Da molecular weight cut-off cellulose (B213188) acetate (B1210297) membrane for ultrafiltration to remove impurities and yield a pseudopterosin-rich extract with a purity of 98.2%. benchchem.com

These filtration methods are crucial for removing impurities and can be particularly useful in large-scale production to ensure a high-purity final product. google.comsamcotech.com

Biological Activity Assessment Methodologies (Excluding Prohibited Clinical Data)

The evaluation of this compound's biological effects relies on a variety of established in vitro and in vivo models.

In vitro assays using cultured cells are fundamental for elucidating the molecular mechanisms of action of this compound.

Cancer Cell Proliferation and Invasion Assays : The effects of this compound on cancer cells are studied using proliferation and invasion assays. For instance, its impact on triple-negative breast cancer (TNBC) cells has been investigated. nih.gov Proliferation can be monitored over time by measuring cell confluency. nih.gov To assess invasion, 3D spheroid models are used, where cancer cells are grown into a microtumor embedded in an extracellular matrix-like substance. nih.govresearchgate.net The ability of the compound to inhibit the invasion of cells from the spheroid into the surrounding matrix is then quantified. nih.gov

Cytokine Release Assays : To investigate its anti-inflammatory properties at the cellular level, the effect of this compound on cytokine release is measured. This often involves co-culture systems, for example, of peripheral blood mononuclear cells (PBMCs) and cancer cells, to mimic the tumor microenvironment. nih.govresearchgate.net Following treatment with the compound, the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) are quantified, typically using methods like quantitative polymerase chain reaction (qPCR) or enzyme-linked immunosorbent assay (ELISA). nih.govmdpi-res.comnih.gov

Table 1: In vitro Biological Activity of Pseudopterosins

| Cell Line | Assay | Effect of Pseudopterosin Treatment | Finding |

|---|---|---|---|

| MDA-MB-231 (TNBC) | Proliferation Assay | Treatment with 7.5 µM and 15 µM of a Pseudopterosin A-D mixture | Inhibition of cell proliferation. nih.gov |

| MDA-MB-231 (TNBC) | 3D Invasion Assay | Treatment with Pseudopterosin A-D | Significantly inhibited the invasion of single cells into the matrix. nih.gov |

| THP-1 (Monocytic Leukemia) & MDA-MB-231 (TNBC) | Cytokine Release Assay | Incubation with Pseudopterosin A-D | Reduced release of TNFα, IL-6, and MCP-1. mdpi-res.comnih.gov |

To assess the in vivo anti-inflammatory activity of this compound, the mouse ear edema model is a standard and widely used assay. researchgate.netscielo.br In this model, inflammation is induced in the mouse ear, typically by topical application of an irritant like phorbol (B1677699) myristate acetate (PMA) or croton oil. nih.govresearchgate.netscielo.brnih.gov

The test compound, in this case, this compound, is then administered either topically to the ear or systemically (e.g., via intraperitoneal injection) to evaluate its ability to reduce the swelling (edema). nih.gov The extent of edema is quantified by measuring the change in ear thickness or weight. The effectiveness of this compound is often compared to that of a known anti-inflammatory drug, such as indomethacin. researchgate.netnih.gov Research has shown that this compound is effective in reducing PMA-induced mouse ear edema when administered both topically and systemically. nih.gov

Table 2: In vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Agent | Administration Route | Finding |

|---|---|---|---|

| Mouse Ear Edema | Phorbol Myristate Acetate (PMA) | Topical | ED₅₀ of 38 µ g/ear . nih.gov |

Assessment of Neurotransmission and Oxidative Stress in Model Organisms (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, serves as a valuable model organism for investigating the effects of this compound and its analogs on neurotransmission and oxidative stress. mdpi.comresearchgate.netnih.gov Studies have utilized the larval neuromuscular junction (NMJ) of Drosophila to assess synaptic function under conditions of oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or sodium azide (B81097) (NaN₃). mdpi.comresearchgate.net These stressors are known to rapidly diminish neuronal activity, leading to a failure in neurotransmission. mdpi.comresearchgate.net

Research has demonstrated that pseudopterosins, such as Pseudopterosin A (PsA), can mitigate the detrimental effects of oxidative stress on synaptic function. mdpi.comnih.gov In experiments, the application of PsA to the Drosophila larval NMJ preparation during oxidative challenge resulted in a significant prolongation of synaptic transmission compared to untreated controls. mdpi.comresearchgate.net This neuroprotective effect appears to be distinct from simple antioxidant scavenging activity. mdpi.comnih.gov Dose-response studies have been conducted to determine the effective concentrations of pseudopterosins for preserving synaptic function without negatively impacting the fundamental characteristics of the postsynaptic response. mdpi.com For instance, PsA was shown to extend neurotransmission during oxidative stress at concentrations as low as 500 nM. mdpi.com

These findings highlight the potential of pseudopterosins as neuromodulatory agents that can enhance neuronal tolerance to oxidative stress. mdpi.combenchchem.com The use of Drosophila melanogaster provides a powerful system for dissecting the molecular mechanisms underlying these neuroprotective properties. mdpi.comevitachem.com

Antimicrobial Susceptibility Testing (e.g., Microdilution Method)

The antimicrobial properties of this compound and related compounds are commonly evaluated using the microdilution method. mdpi.com This technique is a standard and reliable way to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms. eucast.orgclsi.orgdovepress.com The broth microdilution method, in particular, is a reference method for testing the in vitro activity of antimicrobial agents against aerobic bacteria. clsi.orgdovepress.com

In this method, 96-well microtiter plates are used to prepare a series of twofold dilutions of the test compound (e.g., this compound) in a suitable liquid growth medium, such as Luria-Bertani (LB) broth for bacteria or Sabouraud Dextrose (SD) broth for yeast. mdpi.com Each well is then inoculated with a standardized suspension of the target microorganism. mdpi.com The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C), and microbial growth is assessed by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. mdpi.com

Studies investigating the antimicrobial activity of a range of pseudopterosins have revealed selective and potent activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. mdpi.com For many of these compounds, the half-maximal inhibitory concentration (IC₅₀) values were in the low micromolar range. mdpi.com However, they generally showed no significant activity against Gram-negative bacteria like Pseudomonas aeruginosa or the yeast Candida albicans. mdpi.com These results allow for the establishment of structure-activity relationships, indicating how variations in the glycosylation pattern and the sugar moiety of the pseudopterosin structure influence their antimicrobial potency. mdpi.com

Mechanistic Elucidation Techniques

To understand the molecular mechanisms behind the anti-inflammatory effects of pseudopterosins, researchers employ gene expression analysis, often focusing on target genes of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govmdpi.comnih.gov The NF-κB pathway is a critical regulator of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes. nih.govmdpi.com

Studies have shown that pseudopterosins can inhibit the NF-κB signaling pathway. nih.govnih.govsemanticscholar.org This has been investigated in various cell lines, including human monocytic cells (THP-1) and triple-negative breast cancer cells (MDA-MB-231). mdpi.comnih.gov Upon stimulation with inflammatory agents like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the expression of NF-κB target genes such as interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1) is upregulated. nih.govmdpi.comnih.gov

Treatment with pseudopterosins has been found to significantly reduce the mRNA expression of these pro-inflammatory cytokines. nih.govmdpi.comnih.gov This effect is often linked to the ability of pseudopterosins to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the activation of the NF-κB pathway. mdpi.comnih.gov In some contexts, the inhibitory effect of pseudopterosins on NF-κB target gene expression has been shown to be dependent on the presence of the glucocorticoid receptor α (GRα). nih.govsemanticscholar.org When GRα is knocked down, the ability of pseudopterosins to suppress the expression of genes like IL-6 and MCP-1 is diminished. nih.gov

The analysis of gene expression is typically performed using quantitative polymerase chain reaction (qPCR), which allows for the precise measurement of changes in mRNA levels of specific genes in response to treatment with pseudopterosins. nih.govsemanticscholar.org

Protein phosphorylation is a key post-translational modification that regulates the activity of many signaling pathways, including those involved in inflammation and cell survival. Assays that measure the phosphorylation status of specific proteins are crucial for elucidating the mechanisms of action of compounds like this compound.

In the context of pseudopterosin research, protein phosphorylation assays have been instrumental in demonstrating the inhibition of the NF-κB signaling pathway. nih.gov The activation of NF-κB involves the phosphorylation of its inhibitor, IκBα, which leads to its degradation, and the subsequent phosphorylation of the p65 subunit of NF-κB, which is necessary for its transcriptional activity. nih.gov Studies have shown that pseudopterosins can inhibit the phosphorylation of both IκBα and the p65 subunit in cell lines such as THP-1 and MDA-MB-231. nih.gov

Furthermore, the influence of pseudopterosins on other signaling pathways, such as the Akt signaling pathway, has been investigated using phosphorylation assays. termedia.pl In a model of ischemia-induced brain injury, treatment with Pseudopterosin A was found to reduce the phosphorylation of Akt and its downstream targets, such as the Forkhead box protein O1 (FKHR) and Bad. termedia.pl These findings suggest that the neuroprotective effects of pseudopterosins may be mediated, at least in part, through the modulation of the Akt signaling pathway. termedia.pl Western blot analysis is a common technique used to detect and quantify the levels of phosphorylated proteins in cell lysates following treatment with pseudopterosins. termedia.pl

Receptor binding studies are essential for identifying the molecular targets of bioactive compounds and understanding their pharmacological profiles. For pseudopterosins, these studies have been employed to investigate their interactions with various receptors, particularly those involved in inflammation and neurotransmission.

Early research suggested that the anti-inflammatory effects of pseudopterosins might be mediated through interactions with specific cellular receptors. flvc.org More recent radioligand binding studies have explored the affinity of pseudopterosins for human adenosine (B11128) receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov These studies revealed that Pseudopterosin A, when formulated in dimethyl sulfoxide (B87167) (DMSO), exhibited micromolar binding affinities for these receptors, although with a notable amount of non-specific binding. nih.gov

Interestingly, the formulation of Pseudopterosin A in hydroxypropyl-β-cyclodextrin (HPβCD) was found to significantly increase its potency, suggesting that the formulation can influence receptor interactions by potentially limiting non-specific binding. nih.gov While direct receptor binding data for this compound is less prevalent in the available literature, it is known to be one of the more potent anti-inflammatory pseudopterosins, hinting at effective interactions with relevant biological targets. flvc.org Some research also indicates that this compound does not exhibit significant binding to the NMDA, kainate (KA), or quisqualate (QA) receptors. researchgate.net These studies are crucial for defining the specific molecular targets of pseudopterosins and guiding the development of more selective therapeutic agents. google.com

To unravel the biosynthetic pathway of pseudopterosins, researchers have utilized in vivo feeding studies in heterologous expression systems, with the yeast Saccharomyces cerevisiae being a prominent model. acs.org This approach involves expressing genes from the source organism, the octocoral Antillogorgia elisabethae, in yeast and then feeding proposed precursor molecules to the engineered yeast cultures. acs.orgcore.ac.uk

These studies have been pivotal in clarifying the enzymatic steps involved in the formation of the pseudopterosin aglycone. acs.org By expressing specific cytochrome P450 enzymes from the coral in S. cerevisiae, scientists have been able to demonstrate the conversion of early precursors, like elisabethatriene (B1243429), into more advanced intermediates such as elisabethatrienol and 7,8-dihydroxyerogorgiaene. acs.org

The products of these biotransformations are typically identified and quantified using techniques like ultra-high-performance liquid chromatography-high-resolution electrospray ionization mass spectrometry (UPLC-HRESIMS). acs.org These feeding studies have shown that certain proposed intermediates are efficiently converted to the pseudopterosin core structure, while others are poor substrates, providing strong evidence for a specific biosynthetic route. acs.org This methodology not only helps to elucidate the natural production of these compounds but also opens up the possibility of producing valuable pseudopterosins and their precursors through fermentation in engineered microorganisms like yeast. acs.orgbioone.org

Glucocorticoid Receptor Alpha Knockdown Studies

To elucidate the molecular mechanisms underpinning the biological activities of pseudopterosins, researchers have employed glucocorticoid receptor alpha (GRα) knockdown studies. These investigations have been crucial in confirming that GRα is a direct pharmacological target and is essential for the anti-inflammatory and anti-cancer effects observed with pseudopterosin treatment. nih.govnih.gov The primary method utilized in these studies is the transient silencing of the NR3C1 gene, which encodes the GRα protein, using small interfering RNA (siRNA).

Research has consistently shown that the efficacy of pseudopterosins is dependent on the presence of functional GRα. In studies involving triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 cell line, the antiproliferative effects of a pseudopterosin mixture (PsA-D) were significantly diminished when GRα expression was reduced. nih.govresearchgate.netresearchgate.net Following transfection with siRNA targeting GRα, which achieved knockdown efficiencies of up to 94%, the pseudopterosin mixture failed to inhibit cancer cell proliferation as it did in control cells with normal GRα expression. nih.govresearchgate.netresearchgate.net This demonstrates that GRα is indispensable for the antiproliferative action of these compounds.

Furthermore, GRα knockdown has been instrumental in verifying the mechanism behind the potent anti-inflammatory properties of pseudopterosins. nih.govmdpi.com The ability of pseudopterosins to block the production and release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1), is nullified in cells where GRα has been knocked down. nih.govresearchgate.net In the absence of GRα, pseudopterosins lose their capacity to inhibit the NF-κB signaling pathway, a key regulator of inflammation. nih.govmdpi.com These findings support the hypothesis that pseudopterosins exert their anti-inflammatory effects by agonizing GRα, which then modulates downstream inflammatory cascades. nih.govmdpi.com

Intriguingly, studies on 3D tumor spheroid models of TNBC have revealed that the knockdown of GRα not only negates the anti-invasive effects of pseudopterosins but also inherently increases the invasiveness of the cancer cells. nih.govresearchgate.net Spheroids transfected with siGRα showed a significant 27% increase in invasion into the surrounding matrix compared to control cells. nih.gov This suggests that GRα signaling plays a protective role in diminishing cancer cell progression and that agonists like pseudopterosins leverage this pathway to exert their therapeutic effects. nih.gov

The collective results from GRα knockdown experiments provide compelling evidence that the glucocorticoid receptor is a critical mediator for the key biological activities of pseudopterosins.

Table 1: Summary of Glucocorticoid Receptor Alpha (GRα) Knockdown Studies in Pseudopterosin Research

| Cell Line | Knockdown Method | Knockdown Efficiency | Key Findings | Reference(s) |

| MDA-MB-231 (Triple-Negative Breast Cancer) | siRNA transfection (Lonza Nucleofector 2b device) | 88.3% reduction after 72h | Antiproliferative effects of Pseudopterosin A-D were significantly inhibited. | nih.gov, researchgate.net |

| MDA-MB-231 (Triple-Negative Breast Cancer) | siRNA transfection | 60% reduction | Pseudopterosin lost the ability to block IL-6 and MCP-1 expression. | nih.gov |

| MDA-MB-231 (3D Tumor Spheroids) | siRNA transfection (Lonza Nucleofector 2b device) | 94% reduction after 72h | Knockdown of GRα led to a 27% increase in cell invasiveness; negated the anti-invasive effects of pseudopterosin. | nih.gov, researchgate.net |

| DDC Surrogates (Dendritic Cells) | siRNA transfection | Not specified | GRα knockdown abolished the anti-inflammatory effects of Pseudopterosin A-D. | mdpi.com |

Future Research Directions and Sustainable Production

Exploration of Undiscovered Biological Activities and Targets

While the anti-inflammatory properties of pseudopterosins are well-documented, ongoing research seeks to uncover new biological activities and molecular targets. nih.govresearchgate.net The diverse structures within the pseudopterosin family, including variations in the diterpene core and sugar moieties, suggest a broad potential for varied biological effects. mdpi.comresearchgate.net Future investigations are likely to focus on areas such as antiviral, anticancer, antimalarial, and anti-tuberculosis activities. mdpi.comresearchgate.net

Rational Design of Novel Analogs with Enhanced Potency and Specificity

The development of novel pseudopterosin analogs through rational design is a key area of future research, aiming to enhance therapeutic potency and target specificity. researchgate.netgoogle.com Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to elucidate how modifications to the pseudopterosin structure influence its biological effects. nih.gov

Key structural features that have been identified as important for biological activity include the stereochemistry at various positions of the phenalenic ring system and the nature and position of the sugar moiety. ontosight.ai For instance, the type of sugar, such as fucopyranose versus arabinopyranose, and the degree of acetylation on the glycoside group can significantly impact antimicrobial activity. nih.gov Research has shown that even minor changes, like the position of glycosylation on the terpene skeleton, can affect both biological and cytotoxic activities. mdpi.comresearchgate.net

Synthetic and semi-synthetic approaches are being employed to create a variety of analogs. mdpi.com For example, simplified synthetic mimics of the terpene skeleton are being developed and evaluated. mdpi.com These efforts have led to the creation of derivatives with improved antibacterial activity and reduced cytotoxicity, demonstrating the potential for targeted modifications. researchgate.net The ultimate goal is to develop analogs with enhanced therapeutic properties that can serve as lead compounds for new drugs.

Advanced Understanding of Mechanistic Pathways

A deeper understanding of the molecular mechanisms by which pseudopterosins exert their effects is a critical area of ongoing research. researchgate.netgoogle.com While it is known that they can modulate the arachidonic acid cascade, the precise targets and signaling pathways are still being fully elucidated. researchgate.netmdpi.compnas.org

Recent studies have shed light on the anti-inflammatory mechanism, demonstrating that pseudopterosins can inhibit the nuclear factor κB (NF-κB) signaling pathway. nih.govmdpi.comnih.gov This inhibition is achieved by preventing the phosphorylation of p65 and IκB, which in turn reduces the production of pro-inflammatory cytokines like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNFα), and monocyte chemotactic protein 1 (MCP-1). nih.gov Furthermore, the anti-inflammatory response has been linked to the activation of the glucocorticoid receptor α (GRα). nih.govnih.gov

The structural variations among different pseudopterosins likely contribute to their diverse biological activities, and future research will aim to connect specific structural features to distinct mechanistic pathways. researchgate.net For example, the glycoside moiety of Pseudopterosin A is thought to be involved in its selective inhibition of human neutrophil-PLA2. mdpi.com Investigating these structure-mechanism relationships will be essential for the development of targeted therapies.

Sustainable Production Strategies

The limited supply of pseudopterosins from their natural source, the sea whip Antillogorgia elisabethae (formerly Pseudopterogorgia elisabethae), has been a significant barrier to their clinical development. google.comrsc.org This has driven research into sustainable and scalable production methods to overcome the environmental and supply issues associated with wild harvesting. thieme-connect.comresearchgate.net

Heterologous Expression in Microbial Systems (e.g., E. coli, Saccharomyces cerevisiae)

The expression of these genes in E. coli has been achieved, with efforts focused on constructing a heterologous production system and regulating metabolic flux by integrating biosynthetic elements into the genome. google.comthieme-connect.com Similarly, the successful expression of pseudopterosin biosynthetic genes in Saccharomyces cerevisiae represents a significant step towards environmentally sustainable production that could alleviate the pressure on natural coral populations. acs.orgnih.gov These microbial fermentation-based approaches offer the potential for a consistent and scalable supply of these valuable compounds. acs.orgacs.orgnih.gov

Biotechnological Approaches for Enzyme Production

The production of key enzymes in the pseudopterosin biosynthetic pathway is a critical component of developing sustainable production methods. nih.gov Biotechnological approaches are being used to isolate, characterize, and produce these enzymes. capes.gov.br For example, the diterpene cyclase enzyme, which produces the precursor elisabethatriene (B1243429), has been isolated, and its amino acid sequence will facilitate the cloning and expression of its gene in a suitable host. nih.govcapes.gov.br

Researchers are also exploring the use of modified enzymes to improve the efficiency and selectivity of the biosynthetic process. google.com For instance, in silico guided mutagenesis of the bacterial terpene synthase, hydropyrene synthase (HpS), has led to the selective formation of the pseudopterosin precursors isoelisabethatriene A and B in an E. coli host. rsc.orgresearchgate.net Furthermore, lipase-catalyzed chemo-enzymatic oxidation has been used to convert these precursors into more advanced intermediates like erogorgiaene (B1241737). rsc.orgresearchgate.net These enzyme-based technologies are crucial for creating a consolidated and scalable production route. researchgate.net

Development of Cost-Effective and Environmentally Friendly Synthesis Routes

In addition to biotechnological methods, there is a focus on developing cost-effective and environmentally friendly chemical synthesis routes for pseudopterosins. google.com While total chemical synthesis has been achieved, many of the existing routes are not economically viable for large-scale production. rsc.orgresearchgate.net

Recent efforts have focused on developing more direct and efficient synthetic pathways. acs.org One such route starts from the abundant and inexpensive (S)-(-)-limonene. acs.orgacs.org This process utilizes common reagents and offers good yields and stereocontrol. acs.org The development of novel synthetic methods, such as new procedures for aromatic annulation and highly diastereoselective cyclizations, contributes to making the synthesis more practical. acs.org The goal is to create synthetic processes that are not only economically feasible but also minimize environmental impact, providing a sustainable alternative to harvesting from natural sources. google.com

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Research

The elucidation of the complex biosynthetic pathway of pseudopterosins has been significantly accelerated by the application of omics technologies. uqtr.ca These high-throughput methods, which analyze the entire set of molecules like RNA (transcriptomics) or proteins (proteomics) in a biological sample, have been crucial in moving beyond classical biochemical techniques to identify the specific genetic and enzymatic machinery responsible for producing these valuable compounds. acs.orgmdpi.com

Transcriptomics, the study of the complete set of RNA transcripts, has been instrumental in identifying the genes involved in pseudopterosin biosynthesis. acs.org By analyzing the gene expression profiles of pseudopterosin-producing corals, such as Antillogorgia elisabethae and related species, researchers have successfully pinpointed candidate genes. acs.org For instance, the analysis of publicly available transcriptomic data was a key first step that led to the identification of an elisabethatriene synthase, a critical enzyme that constructs the foundational carbon skeleton of pseudopterosins. acs.org Further transcriptomic analysis of corals like Heliopora coerulea revealed a multitude of cytochrome P450 (CYP450) genes, which provided a pool of candidates for the subsequent oxidative steps in the pathway. acs.org This approach allows researchers to prioritize specific genes for further functional characterization, which is a significant challenge given the large number of potential genes in an organism's transcriptome. acs.org